4-Cyclopropoxybenzoic acid 4-Cyclopropoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 62577-90-6
VCID: VC21236949
InChI: InChI=1S/C10H10O3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12)
SMILES: C1CC1OC2=CC=C(C=C2)C(=O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

4-Cyclopropoxybenzoic acid

CAS No.: 62577-90-6

Cat. No.: VC21236949

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropoxybenzoic acid - 62577-90-6

Specification

CAS No. 62577-90-6
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 4-cyclopropyloxybenzoic acid
Standard InChI InChI=1S/C10H10O3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12)
Standard InChI Key VUANULXCHKBPDD-UHFFFAOYSA-N
SMILES C1CC1OC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1CC1OC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Cyclopropoxybenzoic acid belongs to the family of substituted benzoic acids, featuring a cyclopropoxy group (-O-cyclopropyl) at the para (4) position relative to the carboxylic acid functional group. This structure differs from 4-cyclopropylbenzoic acid, which has a cyclopropyl group directly bonded to the aromatic ring without the oxygen bridge .

The molecular structure can be described as follows:

  • Molecular formula: C10H10O3

  • Core structure: Benzoic acid with para-substitution

  • Functional groups: Carboxylic acid and cyclopropoxy moiety

  • Expected molecular weight: Approximately 178.18 g/mol

Physical Properties

Based on the properties of related benzoic acid derivatives, 4-cyclopropoxybenzoic acid likely exhibits:

  • Physical state: Crystalline solid at room temperature

  • Solubility: Limited solubility in water, increased solubility in organic solvents such as acetone, ethyl acetate, and alcohols

  • Melting point: Estimated between 150-200°C (based on related para-substituted benzoic acids)

Acid-Base Properties

The acidity of 4-cyclopropoxybenzoic acid can be estimated by examining comparable para-substituted benzoic acids. Para-substituted benzoic acids with alkoxy groups typically show pKa values in the range of 4.2-4.7 .

Table 1: Comparison of pKa Values for Selected Benzoic Acid Derivatives

CompoundpKaReference
Benzoic acid4.20
p-Methoxybenzoic acid (p-anisic acid)4.45
p-Ethoxybenzoic acid4.55
4-Cyclopropylbenzoic acid~4.3-4.5 (estimated)
4-Cyclopropoxybenzoic acid~4.4-4.6 (estimated)Based on structural analogy

The electron-donating nature of the cyclopropoxy group would likely make 4-cyclopropoxybenzoic acid slightly less acidic than unsubstituted benzoic acid, following trends observed with other alkoxy-substituted derivatives.

Synthesis and Preparation

Etherification Followed by Oxidation

A viable synthesis pathway would likely involve the formation of 4-cyclopropoxybenzoic acid through the etherification of 4-hydroxybenzoic acid with cyclopropyl methanol or cyclopropanol, similar to methods described for related compounds .

  • Base-catalyzed etherification of 4-hydroxybenzoic acid with cyclopropanol or a cyclopropyl halide

  • Alternative approach: etherification of 4-hydroxybenzaldehyde followed by oxidation to the carboxylic acid

The reaction might proceed under conditions such as:

  • Solvent: Acetone, DMF, or DMAC

  • Base: Potassium hydride (KH), sodium hydride (NaH), or potassium carbonate

  • Temperature: 60-130°C

  • Reaction time: 10-15 hours

Purification Methods

Based on techniques used for similar benzoic acid derivatives, purification would likely involve:

  • Acidification of the reaction mixture (pH 2)

  • Extraction with ethyl acetate

  • Washing with brine

  • Drying over anhydrous magnesium sulfate

  • Solvent removal under reduced pressure

  • Potential recrystallization from an appropriate solvent system

As demonstrated with similar compounds, HPLC could be employed to assess purity, with target purity levels of >90% being achievable through proper synthetic and purification protocols .

Chemical Reactivity

Functional Group Reactivity

4-Cyclopropoxybenzoic acid possesses two principal reactive centers:

  • Carboxylic Acid Group: Like other benzoic acids, this functional group can participate in:

    • Esterification reactions with alcohols

    • Amide formation with amines

    • Salt formation with bases

    • Reduction to aldehydes or alcohols

    • Decarboxylation under appropriate conditions

  • Cyclopropoxy Group: This moiety may undergo:

    • Cleavage under acidic conditions

    • Ring-opening reactions under certain catalytic conditions

    • Oxidative degradation

Stability Considerations

The cyclopropyl ring system is known for its relatively high ring strain, which can influence reactivity. The ether linkage to the cyclopropyl ring may be susceptible to cleavage under strongly acidic conditions or in the presence of certain nucleophiles. This reactivity profile would distinguish 4-cyclopropoxybenzoic acid from more stable alkoxy-substituted benzoic acids like 4-methoxybenzoic acid.

Analytical Methods and Characterization

NMR Spectroscopy

The proton (¹H) NMR spectrum of 4-cyclopropoxybenzoic acid would likely show characteristic signals:

  • Aromatic protons: Two doublets (AA'BB' pattern) around 6.9-8.1 ppm

  • Cyclopropyl ring protons: Complex multiplet signals in the range of 0.5-1.2 ppm for the ring methylene protons

  • Cyclopropyl methine proton: Signal around 3.0-3.5 ppm

  • Carboxylic acid proton: Broad singlet around 12-13 ppm (exchangeable)

Infrared Spectroscopy

Expected key IR absorption bands:

  • O-H stretching (carboxylic acid): 2500-3300 cm⁻¹ (broad)

  • C=O stretching (carboxylic acid): 1680-1700 cm⁻¹

  • C-O stretching (ether): 1030-1300 cm⁻¹

  • Aromatic C=C stretching: 1450-1600 cm⁻¹

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for purity assessment, with detection via UV absorption at wavelengths around 230-280 nm, where benzoic acid derivatives show strong absorption .

Comparison with Structurally Related Compounds

Structural Analogs

Table 2: Comparison of 4-Cyclopropoxybenzoic Acid with Related Compounds

CompoundMolecular FormulaStructural DifferenceReference
4-Cyclopropylbenzoic acidC10H10O2Direct C-C bond between cyclopropyl and benzene ring
4-Methoxybenzoic acidC8H8O3Methoxy group instead of cyclopropoxy
3-Cyclopropylmethoxy-4-hydroxybenzoic acidC11H12O3Different substitution pattern
4-Cyclopropyl-3-(cyclopropylmethoxy)benzoic acidC14H16O3Additional substitutions

Comparative Properties

The electronic and steric properties of the cyclopropoxy group would impart unique characteristics to 4-cyclopropoxybenzoic acid compared to other substituted benzoic acids:

  • The cyclopropoxy group would provide greater steric bulk than a methoxy group

  • The ring strain of the cyclopropyl moiety would influence the electronic properties of the ether oxygen

  • The compound would likely exhibit different lipophilicity and membrane permeability compared to simple alkoxy benzoic acids

Research Gaps and Future Directions

Knowledge Limitations

The current literature exhibits notable gaps regarding 4-cyclopropoxybenzoic acid:

  • Lack of specific synthetic procedures optimized for this particular compound

  • Absence of experimental physical data such as precise melting point, solubility parameters, and spectroscopic characterization

  • Limited information on stability under various conditions

  • No documented applications in pharmaceutical or materials contexts

Recommended Research

Future investigations should focus on:

  • Development and optimization of synthetic routes specifically for 4-cyclopropoxybenzoic acid

  • Comprehensive physical and chemical characterization

  • Exploration of reactivity patterns unique to the cyclopropoxy substituent

  • Structure-activity relationship studies if biological activities are identified

  • Evaluation of potential applications in synthetic chemistry, materials science, or pharmaceutical development

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